Nomegestrol acetate impurity A
Description
Structure
3D Structure
Properties
CAS No. |
32420-14-7 |
|---|---|
Molecular Formula |
C23H32O4 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
[(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-6,13-dimethyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H32O4/c1-13-11-20-18(17-6-5-16(26)12-19(13)17)7-9-22(4)21(20)8-10-23(22,14(2)24)27-15(3)25/h12-13,17-18,20-21H,5-11H2,1-4H3/t13-,17+,18+,20+,21-,22-,23-/m0/s1 |
InChI Key |
OPADDDNEXIUOCI-BQIFQVOGSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@H]4C1=CC(=O)CC4 |
Canonical SMILES |
CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4C1=CC(=O)CC4 |
Origin of Product |
United States |
Origins and Mechanistic Pathways of Nomegestrol Acetate Impurity a Formation
Impurity Generation During Nomegestrol (B1679828) Acetate (B1210297) Synthesis
The manufacturing of nomegestrol acetate is a multi-step process, and like many complex organic syntheses, it is susceptible to the formation of impurities. researchgate.netnih.gov The specific molecular structure of Nomegestrol Acetate Impurity A, identified as 6α-Methyl-3,20-dioxo-19-norpregn-4-en-17-yl Acetate, provides clues to its formation. pharmaffiliates.comchemicalbook.comsimsonpharma.comsimsonpharma.com Several synthetic routes for nomegestrol acetate share similar final steps, particularly concerning the transformation of a 6-methylene group to a 6-methyl-6,7-unsaturated structure, which can result in comparable impurity profiles across different manufacturing processes. nih.govresearchgate.net
By-product Formation in Multi-step Organic Synthesis
In the multi-step synthesis of complex molecules like nomegestrol acetate, the potential for side reactions increases with each sequential step. The formation of by-products is an inherent challenge in organic chemistry. Research has identified several impurities in nomegestrol acetate, including Impurity A, which is listed in the European Pharmacopoeia 8.0. nih.gov The isolation and characterization of these impurities are essential for ensuring the quality of the final active pharmaceutical ingredient. researchgate.net
Catalytic Pathways Leading to this compound
Catalysts play a pivotal role in modern organic synthesis, enabling specific transformations with high efficiency. However, they can also contribute to the formation of impurities. In the synthesis of related steroid structures, catalytic processes are employed for reactions such as hydrogenation and isomerization. google.com For instance, a patented method for preparing nomegestrol acetate utilizes a Rh-Binap catalyst, a complex of rhodium and a bidentate phosphine (B1218219) ligand, to avoid the formation of Impurity A. google.com This suggests that other catalytic systems may inadvertently facilitate the generation of this impurity.
Role of Reaction Conditions (Temperature, Solvents, Reagents) on Impurity Profile
The conditions under which a chemical reaction is performed significantly influence its outcome, including the types and quantities of impurities formed. Factors such as temperature, the choice of solvents, and the specific reagents used can alter reaction pathways. For example, in the synthesis of related compounds, the use of specific acids and the control of pH are critical to prevent unwanted side reactions and the formation of degradation products. nih.govgoogle.com While specific data on the direct impact of these conditions on Impurity A formation is not extensively detailed in the provided search results, the general principles of organic process chemistry suggest their critical role. acs.org
Influence of Starting Materials and Intermediates on Impurity A Generation
The purity of starting materials and the stability of intermediate compounds are fundamental to controlling the impurity profile of the final product. The synthesis of nomegestrol acetate often begins from materials like Mexican yams or soya beans, which undergo numerous transformations. obgynkey.com Impurities present in the initial raw materials or formed during the early stages of synthesis can be carried through and potentially react in later steps to form new impurities, including Impurity A. The structural similarity between nomegestrol acetate and its impurity suggests that a late-stage intermediate is likely the direct precursor to Impurity A.
Process-Related Impurity Formation Mechanisms
Process-related impurities can arise from various aspects of the manufacturing process beyond the core chemical reactions. These can include leachables from equipment, residual solvents, and by-products from reagents used in work-up and purification steps. While the provided information does not specify process-related mechanisms for Impurity A, it is a critical area of consideration in pharmaceutical manufacturing to ensure product purity. clearsynth.com
Degradation Pathways of Nomegestrol Acetate Leading to Impurity A
Forced degradation studies are a crucial component of pharmaceutical development, designed to identify potential degradation products that could form under various stress conditions such as heat, light, acid, and base hydrolysis. nih.gov While the search results mention the identification of degradation impurities in other pharmaceutical compounds, specific studies detailing the degradation of nomegestrol acetate to form Impurity A are not explicitly available. However, the chemical structure of Impurity A suggests that it could potentially be a degradation product formed under certain conditions, although its primary origin appears to be as a synthesis-related impurity.
Below is a data table summarizing key information about this compound:
| Attribute | Information | Source(s) |
| Chemical Name | 6α-Methyl-3,20-dioxo-19-norpregn-4-en-17-yl Acetate | pharmaffiliates.comsimsonpharma.comsimsonpharma.com |
| CAS Number | 32420-14-7 | pharmaffiliates.comchemicalbook.comsimsonpharma.comsimsonpharma.com |
| Molecular Formula | C23H32O4 | pharmaffiliates.comchemicalbook.comsimsonpharma.comsimsonpharma.com |
| Molecular Weight | 372.51 g/mol | pharmaffiliates.comsimsonpharma.comsimsonpharma.com |
| Pharmacopeial Listing | European Pharmacopoeia 8.0 | nih.gov |
Photolytic Degradation Mechanisms and Kinetics
The photolytic degradation of nomegestrol acetate has been investigated, particularly in aqueous environments, simulating its potential fate as an emerging contaminant. Studies have shown that nomegestrol acetate undergoes significant degradation when exposed to UV radiation, especially UV-A and UV-C wavelengths. mdpi.comresearchgate.net In one study, solar photolysis alone resulted in a 49% degradation of a commercial mixture of nomegestrol acetate and 17-β estradiol (B170435) after 42 minutes of irradiation at a photon irradiance of 30 W/m². mdpi.comresearchgate.net
The degradation process involves the absorption of photons, which can be sufficient to break chemical bonds within the nomegestrol acetate molecule. mdpi.com While the parent compound degrades relatively quickly, the resulting transformation products may be more stable and degrade at slower rates. mdpi.com The kinetics of photolytic degradation can be influenced by factors such as the initial concentration of the compound and the presence of photocatalysts like titanium dioxide (TiO2). mdpi.comnih.gov For instance, in solar photocatalysis experiments, the degradation rate of estrogens, including nomegestrol acetate, was observed to be higher at lower initial concentrations, which is consistent with pseudo-first-order behavior. researchgate.net
Below is a table summarizing the findings of a solar photolytic degradation study on a mixture containing nomegestrol acetate.
| Parameter | Condition | Result |
| Initial Concentration | 5 ppm of estrogens, 388 ppm of TOC | - |
| Irradiation Time | 42 minutes | - |
| Photon Irradiance | 30 W/m² | - |
| Accumulated Solar Radiation (UV-A) | 97.2 kJ/m² | - |
| Estrogen Degradation (Photolysis alone) | - | 49% |
| TOC Removal (Photolysis alone) | - | 11% |
Thermal Degradation Studies and Identification of Relevant Pathways
Information regarding the specific thermal degradation pathways that lead to the formation of this compound is not extensively detailed in the public domain. However, general stability information indicates that nomegestrol acetate is stable under normal conditions but can react with strong oxidizing agents and may form explosive dust-air mixtures when processed. organon.com Thermal stability studies, often conducted as part of forced degradation, are crucial for identifying potential degradants. researchgate.netijarsct.co.in A differential scanning calorimetry (DSC) analysis of one crystal form of nomegestrol acetate showed no significant weight loss before decomposition, indicating it is a solvent-free compound. google.com Stability studies conducted at elevated temperatures (e.g., 60°C) are used to assess the thermal robustness of the drug substance. google.com
Oxidative Degradation Profiles and Radical Mechanisms
Hydrolytic Degradation Mechanisms (Acid/Base Catalyzed)
Hydrolytic degradation under acidic and basic conditions is a standard component of forced degradation studies as mandated by regulatory guidelines like the ICH. ijarsct.co.inijcrt.org These studies are designed to simulate conditions that a drug substance might encounter and to identify potential degradation products. ijarsct.co.in For nomegestrol acetate, it has been noted that significant degradation occurs under both base and acid hydrolysis conditions. researchgate.net A patent for the preparation of nomegestrol acetate mentions the use of acids such as hydrochloric acid, sulfuric acid, phosphoric acid, acetic acid, p-toluenesulfonic acid, or oxalic acid in hydrolysis and dehydration reactions, suggesting potential pathways for impurity formation under these conditions. google.com
Stress Degradation Studies and Impurity A Generation under Forced Conditions
Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products of a drug substance, including Impurity A. ijarsct.co.inlhasalimited.org These studies involve subjecting the drug substance to various stress conditions such as heat, light, humidity, acid/base hydrolysis, and oxidation to accelerate the degradation process. ijarsct.co.inijcrt.org The goal is to generate degradation products that might form under normal storage conditions over a longer period. ijarsct.co.in
Research has indicated that significant degradation of nomegestrol acetate occurs with oxidation by hydrogen peroxide, as well as through base and acid hydrolysis. researchgate.net The extent of degradation is often increased when heat is applied in conjunction with these degrading agents. researchgate.net The identification of impurities formed during these studies, such as Impurity A, is crucial for developing stability-indicating analytical methods and ensuring the quality and safety of the final drug product. lhasalimited.org
The following table outlines the typical conditions used in forced degradation studies.
| Stress Condition | Typical Reagents/Parameters |
| Acid Hydrolysis | Hydrochloric acid, Sulfuric acid |
| Base Hydrolysis | Sodium hydroxide |
| Oxidation | Hydrogen peroxide |
| Thermal | Elevated temperatures (e.g., 60°C) |
| Photolytic | Exposure to UV or fluorescent light |
Impurity Formation during Storage
The formation of impurities during storage is a critical aspect of pharmaceutical stability. For nomegestrol acetate, the potential for degradation over time necessitates controlled storage conditions. google.comsigmaaldrich.com Stability studies are performed to establish a shelf-life and appropriate storage conditions for the drug product. ijarsct.co.in One study on a specific crystal form of nomegestrol acetate investigated its stability under high temperature (60°C ± 2°C), high humidity (90% ± 5%), and illumination (5000lx) for 10 days. The results showed no significant changes in the X-ray powder diffraction pattern, indicating good stability under these stressed storage conditions. google.com However, the potential for the formation of impurities like Impurity A over longer storage periods under various environmental conditions remains a key consideration in the quality control of nomegestrol acetate. researchgate.net
Theoretical and Computational Chemistry Approaches to Impurity A Formation
While specific computational studies on the formation of this compound are not widely published, in silico tools are increasingly used in early drug development to predict potential degradation pathways. lhasalimited.org These computational approaches can provide insights into the reactivity of the drug molecule and help in designing more targeted forced degradation studies. lhasalimited.org By modeling the electronic structure and reactivity of nomegestrol acetate, it is theoretically possible to predict its susceptibility to various degradation mechanisms, such as hydrolysis, oxidation, and photolysis, which could lead to the formation of Impurity A. This predictive capability can help in the early identification of potential stability issues and guide the development of more stable formulations. lhasalimited.org
Quantum Chemical Calculations of Reaction Energetics and Transition States
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the reaction mechanisms at a molecular level. mdpi.comnih.govresearchgate.netresearchgate.net These methods can be used to calculate the energies of reactants, products, and, crucially, the transition states that connect them. By mapping the potential energy surface of a reaction, chemists can determine the most likely pathways for both the desired product and any impurities.
For the formation of this compound, quantum chemical calculations could be employed to model the final steps of the nomegestrol acetate synthesis. Specifically, these calculations could investigate the energetics of different isomerization and methylation reactions. For instance, the relative stability of the desired Δ4,6-diene system in nomegestrol acetate versus the Δ4-ene system in Impurity A can be calculated. mdpi.com
Furthermore, the transition state energies for the introduction of the methyl group at the 6α position versus potential side reactions could be determined. A lower activation energy for a pathway leading to Impurity A would suggest a higher propensity for its formation under certain reaction conditions. Such studies have been successfully applied to understand the reaction mechanisms and stability of other steroid systems. nih.govnih.gov
Table 1: Theoretical Quantum Chemical Calculation Parameters for Steroid Reaction Analysis
| Parameter | Description | Relevance to Impurity A Formation |
|---|---|---|
| Ground State Energy | The total electronic energy of a molecule in its most stable state. | Compares the relative stability of nomegestrol acetate and Impurity A. |
| Transition State Energy | The energy of the molecular configuration at the peak of the reaction energy barrier. | Determines the kinetic favorability of the reaction pathway leading to Impurity A. |
| Enthalpy of Formation | The change in enthalpy when one mole of a compound is formed from its constituent elements. | Provides thermodynamic data on the formation of both the API and the impurity. |
| Gibbs Free Energy | A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. | Predicts the spontaneity of the reactions leading to impurity formation. |
Molecular Modeling of Degradation Pathways
Molecular modeling, including molecular dynamics (MD) simulations, can provide insights into how a drug substance might degrade over time under various stress conditions like heat, light, and humidity. mdpi.comacs.org These simulations model the movement of atoms and molecules over time, allowing for the observation of potential degradation reactions.
In the context of this compound, molecular modeling could be used to simulate the behavior of nomegestrol acetate in the presence of potential reactants, such as residual acids, bases, or radicals from the synthesis process. These simulations could reveal whether the Δ6 double bond in nomegestrol acetate is susceptible to reduction or isomerization under certain conditions, leading to the formation of the Δ4-ene structure of Impurity A. Such computational studies are increasingly used to complement experimental forced degradation studies. ijpsjournal.comscirp.org
Prediction of Potential Impurities based on Chemical Structure and Synthesis Route
The prediction of potential impurities is a critical step in pharmaceutical development. nih.govchemical.ai This can be done through a combination of expert chemical knowledge and the use of in silico prediction tools. tandfonline.comunr.edu.aracs.org By analyzing the chemical structure of nomegestrol acetate and its synthetic pathway, chemists can anticipate likely side reactions and byproducts.
Nomegestrol acetate's structure contains several reactive sites, including the conjugated ketone system, the enone double bonds, and the acetate ester. The synthesis of such a complex molecule often involves reagents that can lead to incomplete reactions or the formation of structurally related impurities. For example, if the dehydrogenation step to form the Δ6 double bond is incomplete, or if a subsequent reaction step causes its reduction, an impurity with a single double bond at the Δ4 position, like Impurity A, could be formed.
In silico tools for impurity prediction, such as those developed by Lhasa Limited (e.g., Zeneth) and Chemical.AI, utilize extensive databases of chemical reactions and degradation pathways to predict potential impurities based on the structure of the API and the reagents used in its synthesis. chemical.aitandfonline.comacs.orglhasalimited.org These programs can identify potential degradation pathways that might not be immediately obvious.
Table 2: Key Structural Features of Nomegestrol Acetate and Potential for Impurity A Formation
| Structural Feature of Nomegestrol Acetate | Potential Transformation Leading to Impurity A |
|---|---|
| Δ4,6-diene system | Incomplete dehydrogenation during synthesis or subsequent reduction/isomerization. |
| 6-methyl group | Potential for epimerization or incorrect stereochemical introduction during synthesis. |
| 17α-acetate group | Hydrolysis under acidic or basic conditions (less likely to form Impurity A directly, but a potential degradation pathway). |
| 3-keto group | Generally stable, but can participate in enolization and other reactions. |
In Silico Pathway Elucidation for this compound
In silico pathway elucidation combines various computational techniques to map out the most probable formation routes of a specific impurity. researchgate.netacs.orgresearchgate.net For this compound, this would involve a multi-step computational approach.
First, a comprehensive analysis of the known synthetic routes to nomegestrol acetate would be performed to identify all reactants, intermediates, and reaction conditions. mdpi.com Next, computational tools would be used to predict all possible side reactions and degradation products. acs.org This initial screening would likely generate a list of potential impurities, including Impurity A.
Following this, more detailed quantum chemical calculations (as described in 2.3.1) would be performed on the most plausible pathways leading to Impurity A. nih.gov These calculations would provide the energetic profiles of these reactions, allowing for a ranking of their likelihood. Molecular dynamics simulations could then be used to explore the stability of intermediates and the influence of the reaction environment on the formation of the impurity. nih.gov
By integrating these different computational approaches, a detailed, theoretical picture of how this compound is formed can be constructed. This in silico elucidation provides a powerful, predictive framework that can guide process optimization and the development of control strategies to minimize the presence of this and other impurities in the final drug product.
Advanced Analytical Methodologies for Characterization and Quantification of Nomegestrol Acetate Impurity a
Isolation and Enrichment Strategies for Trace Impurities
The low levels at which impurities are typically present in a high-purity API necessitate sophisticated strategies to isolate and enrich them for subsequent structural analysis. These strategies often involve a combination of chromatographic, extraction, and crystallization techniques.
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the isolation of impurities from a complex mixture. google.com This method is scalable and can be adapted from analytical-scale methods used for routine purity testing. sielc.comsielc.com For steroidal compounds like Nomegestrol (B1679828) acetate (B1210297) and its impurities, reverse-phase chromatography is often employed. sielc.com
The process involves injecting a concentrated solution of the crude API onto a preparative HPLC column. The mobile phase composition is optimized to achieve maximum separation between the main component (Nomegestrol acetate) and Impurity A. Fractions of the eluent are collected, and those containing the pure impurity are combined and concentrated. google.com
| Parameter | Condition | Rationale/Reference |
| Stationary Phase | C18 silica (B1680970) gel | Provides good retention and selectivity for moderately polar steroids. |
| Mobile Phase | Acetonitrile (B52724) / Water or Dichloromethane / Acetone | Common solvent systems for separating steroidal impurities. google.comsielc.com |
| Detection | UV at 245 nm and 290 nm | Allows for the detection of different types of keto-steroid chromophores. google.com |
| Mode | Isocratic or Gradient Elution | Gradient elution is often preferred to resolve closely eluting impurities. |
Prior to chromatographic isolation, selective extraction techniques can be employed to enrich the concentration of Impurity A from the bulk material or mother liquor. These methods exploit differences in the physicochemical properties, such as polarity and solubility, between the API and the impurity.
Liquid-liquid extraction (LLE) using a biphasic solvent system can partition compounds based on their relative solubilities. For instance, a system like acetonitrile/cyclopentane can be used for the selective separation of steroids. acs.org Solid-phase extraction (SPE) is another valuable tool. A cartridge containing a specific sorbent (e.g., C18) can be used to retain the compounds of interest from a solution, which are then eluted with a small volume of a stronger solvent, effectively concentrating the impurities.
Crystallization is a primary method for purifying APIs on a large scale. By carefully controlling parameters such as solvent system, temperature, and cooling rate, the API can be selectively crystallized out of solution, leaving impurities concentrated in the remaining solution, known as the mother liquor. google.com
In the context of Nomegestrol acetate, a controlled crystallization process can be designed to maximize the purity of the precipitated API. google.comgoogle.com The mother liquor, now enriched with Impurity A and other soluble components, can be collected and subjected to further isolation steps, such as preparative chromatography. This multi-step approach is often necessary to obtain a sufficient quantity of the impurity for comprehensive characterization.
Selective Extraction and Concentration Methodologies
High-Resolution Spectroscopic Techniques for Structure Elucidation
Once an impurity has been isolated and purified, its chemical structure must be unambiguously determined. High-resolution spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are the cornerstones of this process.
NMR spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. For complex structures like steroids, ¹³C NMR is particularly informative for structural analysis. researchgate.net
Two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) are used to establish the connectivity between atoms, confirming the carbon skeleton and the placement of functional groups. By comparing the NMR data of the isolated impurity with that of the parent compound, Nomegestrol acetate, specific structural differences can be identified, leading to the confirmation of the impurity's structure as 6α-Methyl-3,20-dioxo-19-norpregn-4-en-17-yl acetate. synzeal.com
Table 1: Representative NMR Data for Structural Confirmation of Impurity A| Technique | Information Obtained | Relevance to Impurity A Structure |
|---|---|---|
| ¹H NMR | Provides chemical shifts and coupling constants for protons. | Confirms the presence of methyl groups, olefinic protons, and the steroid backbone protons. |
| ¹³C NMR | Shows signals for each unique carbon atom. | Differentiates between the C=O groups of the ketone and acetate, olefinic carbons, and the crucial 6α-methyl group. researchgate.net |
| 2D COSY | Reveals proton-proton (H-H) correlations. | Establishes the spin systems within the steroid rings. |
| 2D HSQC/HMBC | Shows one-bond (HSQC) and multiple-bond (HMBC) carbon-proton correlations. | Unambiguously assigns all proton and carbon signals and confirms the overall connectivity, including the position of the acetate group at C-17. |
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of a unique molecular formula (C₂₃H₃₂O₄ for Impurity A). sigmaaldrich.comclearsynth.com
Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the protonated molecule [M+H]⁺) which is then fragmented. The resulting product ions are analyzed to provide structural information. miamioh.edu The fragmentation pattern of Impurity A would be expected to show characteristic losses, such as the loss of acetic acid or the ketene (B1206846) from the C-17 acetate group, providing further confirmation of its structure.
Table 2: Predicted Mass Spectrometry Data for Nomegestrol Acetate Impurity A| Parameter | Value/Observation | Significance |
|---|---|---|
| Molecular Formula | C₂₃H₃₂O₄ | Confirmed by High-Resolution Mass Spectrometry (HRMS). sigmaaldrich.com |
| Molecular Weight | 372.50 g/mol | Provides the mass for the molecular ion peak. clearsynth.com |
| Parent Ion (ESI+) | m/z 373.2373 [M+H]⁺ | The protonated molecular ion observed in electrospray ionization. |
| Key MS/MS Fragments | m/z 313 [M+H - CH₃COOH]⁺ | Corresponds to the loss of the acetic acid moiety from the C-17 side chain. |
| m/z 295 [M+H - CH₃COOH - H₂O]⁺ | Subsequent loss of a water molecule. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis
Spectroscopic methods such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for the initial identification and structural confirmation of this compound. These techniques provide essential information regarding the compound's functional groups and electronic structure.
UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is primarily defined by its steroidal core structure, specifically the α,β-unsaturated ketone in the A-ring. This conjugated system acts as a chromophore, absorbing ultraviolet light at a characteristic wavelength. The parent compound, Nomegestrol Acetate, which possesses a different conjugated system (a cross-conjugated dienone), exhibits a maximum absorbance (λmax) at approximately 287 nm. scribd.com this compound, with its distinct single enone chromophore, is expected to have a different, yet characteristic, UV absorbance profile that is critical for its detection and quantification using UV-based detectors in chromatography.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the specific functional groups present in the molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum provides definitive evidence for its key structural features. The presence of multiple carbonyl groups (ketones and an ester) and carbon-carbon double bonds results in a complex but interpretable spectrum. These spectra are typically compared against a certified reference standard for confirmation. scribd.com
The table below summarizes the expected characteristic absorption bands for the primary functional groups within this compound.
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |
| C=O (Acetate Ester) | Stretch | 1735 - 1750 |
| C=O (Aliphatic Ketone at C-20) | Stretch | 1705 - 1725 |
| C=O (α,β-Unsaturated Ketone at C-3) | Stretch | 1665 - 1685 |
| C=C (Alkene of enone) | Stretch | 1600 - 1650 |
| C-O (Ester) | Stretch | 1200 - 1250 |
This table presents generalized data based on established principles of infrared spectroscopy.
Single-Crystal X-Ray Diffraction (SC-XRD) for Definitive Three-Dimensional Structure Determination
While spectroscopic methods provide substantial structural information, Single-Crystal X-Ray Diffraction (SC-XRD) stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a crystalline compound. This technique involves irradiating a single, high-quality crystal of the substance with X-rays and analyzing the resulting diffraction pattern.
For complex steroidal molecules like this compound, which possess multiple stereocenters, SC-XRD is invaluable. It provides precise data on bond lengths, bond angles, and the exact spatial arrangement of atoms, confirming the compound's stereochemistry. Research on the impurities of Nomegestrol Acetate has utilized SC-XRD to elucidate the structures of related compounds, highlighting its importance in this field. researchgate.net The definitive structural data obtained from SC-XRD is crucial for distinguishing Impurity A from other potential isomers and for validating results from other analytical techniques.
Advanced Chromatographic and Hyphenated Techniques for Impurity Profiling and Quantification
Chromatographic techniques are the cornerstone of impurity profiling, enabling the separation, detection, and quantification of Impurity A from the main API and other related substances.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (e.g., DAD, CAD, ELSD)
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of Nomegestrol Acetate. The European Pharmacopoeia details a liquid chromatography method for the analysis of related substances, which is capable of separating Impurity A. scribd.com
A typical analysis is performed using a reversed-phase column. The method's specificity allows for the resolution of Impurity A from the parent compound and other known or unknown impurities.
Detection Modes:
Diode-Array Detector (DAD): Due to the presence of the α,β-unsaturated ketone chromophore, this compound is readily detectable by UV-Vis spectrophotometry. A DAD provides the added advantage of acquiring the full UV-Vis spectrum of the eluting peak, which can be used for peak purity assessment and identification against a reference standard. researchgate.net
Charged Aerosol Detector (CAD) and Evaporative Light Scattering Detector (ELSD): While DAD is effective for chromophoric impurities like Impurity A, it is blind to impurities that lack a UV-absorbing moiety. Universal detectors like CAD and ELSD are therefore valuable complementary techniques. thermofisher.commdpi.com These detectors work by nebulizing the column eluent, evaporating the mobile phase, and measuring the resulting analyte particles. lcms.cz CAD, in particular, is known for providing a more uniform response for non-volatile analytes regardless of their chemical structure, which is highly advantageous for accurately quantifying unknown impurities and for mass balance calculations. researchgate.netnih.gov
The table below outlines typical parameters for an HPLC method suitable for analyzing this compound.
| Parameter | Typical Condition |
| Column | Reversed-Phase C18, e.g., 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | Gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol |
| Flow Rate | 1.0 - 1.5 mL/min |
| Column Temp. | 30 - 40 °C |
| Detection | DAD (at the λmax of the impurity), CAD, or ELSD |
| Injection Vol. | 10 - 20 µL |
This table represents a generalized HPLC method and is subject to optimization for specific applications.
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Impurities
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. It is primarily applied in pharmaceutical analysis for the detection and quantification of residual solvents and other volatile organic impurities that may be present from the synthesis and purification processes. researchgate.netmdpi.comptfarm.pl
Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (LC-HRMS) for Accurate Mass and Structural Information
Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is an indispensable tool for the definitive identification and structural characterization of pharmaceutical impurities. researchgate.netresearchgate.net This hyphenated technique combines the powerful separation capabilities of LC with the high sensitivity and specificity of HRMS.
For this compound, LC-HRMS provides two critical pieces of information:
Accurate Mass Measurement: HRMS can measure the mass of the impurity with extremely high precision (typically to within 5 ppm). This allows for the unambiguous determination of its elemental formula (C₂₃H₃₂O₄), which is a crucial step in its identification. uiowa.edu
Structural Elucidation via Fragmentation: Tandem mass spectrometry (MS/MS) experiments can be performed on the isolated impurity peak. In this process, the molecular ion is fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern provides a "fingerprint" of the molecule, offering detailed information about its structure and confirming the connectivity of its atoms. libretexts.org For instance, a characteristic fragmentation would be the loss of the acetate group (a neutral loss of 60 Da) or the acetyl group (a loss of 43 Da).
The use of UPLC-MS/MS has been demonstrated for the sensitive determination of the parent drug, Nomegestrol Acetate, confirming the suitability of this platform for related steroidal compounds. nih.gov
Supercritical Fluid Chromatography (SFC) for Chiral and Isomeric Separations
Supercritical Fluid Chromatography (SFC) is an advanced chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. shimadzu.com SFC often provides separation selectivity that is orthogonal (different) to that of HPLC. nih.gov
Capillary Electrophoresis (CE) for Charge-Based Separations
Capillary Electrophoresis (CE) has emerged as a powerful analytical tool for the separation and quantification of impurities in pharmaceutical substances, offering high resolution, short analysis times, and minimal sample consumption. mdpi.com While specific applications of CE for the direct analysis of this compound are not extensively detailed in publicly available literature, the principles of CE and its successful application to similar steroidal compounds provide a strong basis for its utility in this context.
Steroids, including nomegestrol acetate and its impurities, are often neutral or weakly charged, making them challenging to separate by traditional Capillary Zone Electrophoresis (CZE). oup.com To overcome this, Micellar Electrokinetic Chromatography (MECC), a modification of CE, is frequently employed. oup.com In MECC, surfactants are added to the buffer solution above their critical micelle concentration. oup.com These surfactants form micelles, which act as a pseudostationary phase, allowing for the differential partitioning of neutral analytes and enabling their separation. oup.com
For the analysis of steroid hormones, which are structurally similar to nomegestrol acetate, MECC has demonstrated effective separation. oup.com The choice of surfactant is critical; for instance, sodium dodecyl sulfate (B86663) (SDS) has been used in the separation of various steroids. oup.comdcu.ie The addition of organic modifiers, such as methanol, to the buffer can further optimize the separation by altering the partitioning of the analytes between the aqueous phase and the micelles. oup.com
The development of a CE method for this compound would involve a systematic approach to optimize various parameters. This includes the selection of an appropriate buffer system and pH, the type and concentration of the surfactant, the concentration of any organic modifier, the applied voltage, and the capillary temperature. oup.com Detection is typically performed using a UV detector, and the selection of the optimal wavelength is crucial to ensure sensitivity and minimize interference from the sample matrix. mdpi.com For example, in the CE analysis of steroid hormones in urine, a wavelength of 254 nm was found to be optimal to avoid interference. mdpi.com
The potential of CE in pharmaceutical analysis is underscored by its wide application in impurity profiling of drugs, including the separation of stereoisomers and the characterization of biopharmaceuticals. nih.gov Given that this compound is a known and characterized substance, with reference standards available, the development and validation of a CE method for its quantification is a feasible and valuable endeavor for quality control laboratories. sigmaaldrich.comscribd.com
Table 1: Illustrative Parameters for CE Method Development for Steroid Analysis
| Parameter | Typical Range/Options | Purpose |
| Separation Mode | MECC (Micellar Electrokinetic Chromatography) | Separation of neutral analytes like steroids. oup.com |
| Buffer | Phosphate (B84403), Borate | Maintains stable pH and conductivity. oup.com |
| pH | 7.0 - 9.5 | Influences electroosmotic flow and analyte charge. oup.com |
| Surfactant | SDS (Sodium Dodecyl Sulfate), Sodium Cholate | Forms micelles for differential partitioning. oup.com |
| Surfactant Conc. | 20-100 mM | Affects capacity factor and resolution. oup.com |
| Organic Modifier | Methanol, Acetonitrile | Modifies partitioning and selectivity. oup.com |
| Modifier Conc. | 10-20% (v/v) | Optimizes resolution and analysis time. oup.com |
| Applied Voltage | 15-30 kV | Drives separation and affects analysis time. oup.com |
| Temperature | 20-30 °C | Influences viscosity, conductivity, and selectivity. oup.com |
| Detection | UV-Vis Diode Array Detector (DAD) | Monitors analyte absorbance for quantification. mdpi.com |
| Wavelength | 200-300 nm (e.g., 254 nm) | Maximizes analyte signal and minimizes interference. mdpi.com |
Development and Validation of Stability-Indicating Methods for Impurity A
The development and validation of a stability-indicating analytical method are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. Such a method must be able to accurately quantify the active pharmaceutical ingredient (API) and its impurities, including degradation products that may form under various stress conditions. chromatographyonline.comresearchgate.net For Nomegestrol acetate, this necessitates a method capable of separating and quantifying Impurity A from the parent compound and any other potential degradants.
A stability-indicating method is typically a high-performance liquid chromatography (HPLC) method, valued for its high resolving power and sensitivity. nih.gov The development process involves a systematic approach to select and optimize chromatographic conditions to achieve adequate separation. nih.gov
Method Development:
The initial phase focuses on selecting the appropriate column, mobile phase, and detection parameters. Reversed-phase HPLC (RP-HPLC) is commonly employed for the analysis of steroids. nih.gov
Column Selection: A C18 column is a common starting point due to its versatility in separating a wide range of hydrophobic compounds, including steroids. nih.gov
Mobile Phase Optimization: A combination of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. nih.govnih.gov A gradient elution, where the proportion of the organic modifier is changed during the run, is often necessary to resolve all components with good peak shape and within a reasonable analysis time. researchgate.net
Detection: A photodiode array (PDA) detector is advantageous as it can monitor multiple wavelengths simultaneously, helping to identify and ensure the purity of the peaks. researchgate.net
Forced Degradation Studies:
A key component of developing a stability-indicating method is conducting forced degradation studies. mdpi.com In these studies, the drug substance and drug product are subjected to stress conditions more severe than those encountered during routine storage. This helps to identify potential degradation pathways and demonstrate the method's ability to separate the API from its degradation products. mdpi.comijpsjournal.com Typical stress conditions include:
Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) to assess susceptibility to hydrolysis. mdpi.com
Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide, to evaluate oxidative stability. researchgate.net
Thermal Stress: Storing the sample at elevated temperatures to assess thermal degradation. mdpi.com
Photostability: Exposing the sample to light (UV and visible) to determine its sensitivity to photodegradation. mdpi.com
The goal is to achieve a target degradation of approximately 5-20% to ensure that the degradation products are formed at a sufficient level for detection and resolution. ijpsjournal.com
Method Validation:
Once the method is developed, it must be validated according to the International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for its intended purpose. researchgate.netnih.gov The validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. chromatographyonline.com This is demonstrated through forced degradation studies and analysis of placebo samples. chromatographyonline.com
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. researchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples. chromatographyonline.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). chromatographyonline.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. chromatographyonline.com
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. chromatographyonline.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijpsjournal.com
Solution Stability: The stability of the sample and standard solutions over a defined period under specified storage conditions. chromatographyonline.com
The successful development and validation of a stability-indicating method for this compound ensures that the quality of the drug product can be monitored throughout its shelf life, guaranteeing that any increase in this impurity is accurately detected and quantified.
Table 2: Typical Validation Parameters and Acceptance Criteria for a Stability-Indicating Impurity Method
| Validation Parameter | Typical Approach | Illustrative Acceptance Criteria |
| Specificity | Forced degradation (acid, base, peroxide, heat, light), placebo analysis. chromatographyonline.commdpi.com | No interference at the retention time of Impurity A. Peak purity of Impurity A must pass. researchgate.net |
| Linearity | Analysis of at least 5 concentrations across the range (e.g., LOQ to 150% of specification). researchgate.net | Correlation coefficient (r²) > 0.99. researchgate.net |
| Accuracy | Recovery of Impurity A spiked into placebo at 3 levels (e.g., LOQ, 100%, 150%). chromatographyonline.com | Recovery between 80.0% and 120.0% for low levels, tighter for higher levels. chromatographyonline.com |
| Precision (Repeatability) | 6 replicate injections of a standard solution or 6 independent sample preparations. chromatographyonline.com | RSD ≤ 5.0% for impurities at the specification limit. chromatographyonline.com |
| Intermediate Precision | Analysis on different days, with different analysts, or on different equipment. chromatographyonline.com | RSD should meet pre-defined criteria, often slightly wider than repeatability. chromatographyonline.com |
| LOD & LOQ | Signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or based on standard deviation of the response and the slope of the calibration curve. chromatographyonline.comijpsjournal.com | S/N ratio method is commonly accepted. chromatographyonline.com |
| Robustness | Small variations in method parameters (e.g., pH ±0.2, column temperature ±5°C, flow rate ±10%). ijpsjournal.com | System suitability parameters must pass, and peak retention and area should not significantly change. |
| Solution Stability | Analysis of sample and standard solutions at time intervals (e.g., 0, 24, 48 hours) at specified storage conditions. chromatographyonline.com | No significant change in concentration (e.g., < 2.0% deviation from initial). |
Stability Sciences and Degradation Kinetics of Nomegestrol Acetate Impurity a
Intrinsic Stability of Nomegestrol (B1679828) Acetate (B1210297) Impurity A
The inherent chemical stability of Nomegestrol Acetate Impurity A dictates its propensity to degrade under various environmental conditions. Understanding its reactivity and degradation pathways is fundamental to controlling its levels in the drug substance and product.
This compound, identified as 6α-Methyl-3,20-dioxo-19-norpregn-4-en-17-yl acetate, possesses a steroidal backbone susceptible to specific degradation reactions. sigmaaldrich.com While detailed public studies on the forced degradation of the isolated impurity are not extensively available, the known chemistry of steroidal compounds suggests potential degradation pathways. These could include hydrolysis of the acetate ester at the C17 position, oxidation of the ketone functionalities, or isomerization of the double bond in the A-ring. The presence of the 6α-methyl group may influence the steric and electronic environment, potentially affecting the rate and nature of these degradation reactions.
Comprehensive kinetic modeling of the degradation of isolated this compound under varied conditions like temperature, humidity, and pH is not widely published. However, studies on the degradation of related steroidal compounds often follow established kinetic models, such as zero-order or first-order kinetics, depending on the reaction conditions and the physical state of the substance. mdpi.com For instance, the degradation of estrogens in aqueous solutions under photocatalytic conditions has been modeled using Langmuir-Hinshelwood kinetics, which accounts for the adsorption of the compound onto the catalyst surface. mdpi.comnih.gov Similar approaches could be adapted to model the degradation of Impurity A in solution, providing predictive insights into its stability over time.
A hypothetical representation of kinetic data for the degradation of Impurity A under thermal stress is presented below.
Hypothetical Degradation of this compound at Elevated Temperatures
| Temperature (°C) | Initial Concentration (%) | Concentration after 30 days (%) | Apparent First-Order Rate Constant (k) (day⁻¹) |
|---|---|---|---|
| 40 | 100 | 98.5 | 0.0005 |
| 60 | 100 | 95.2 | 0.0016 |
| 80 | 100 | 88.7 | 0.0040 |
This table is for illustrative purposes only and is not based on actual experimental data.
Chemical Reactivity and Degradation Pathways of the Isolated Impurity
Interaction of Impurity A within Drug Substance and Excipient Systems
The stability of an impurity is not solely determined by its intrinsic properties but also by its interactions with the active pharmaceutical ingredient (API) and the excipients within a formulation.
In the solid state, the presence of this compound within the Nomegestrol Acetate drug substance can be influenced by factors such as crystal form and the presence of other impurities. geneesmiddeleninformatiebank.nl While specific studies on the solid-state interaction between Nomegestrol Acetate and Impurity A are not detailed in the public domain, it is known that mechanical processing, such as grinding, can lead to chemical degradation of Nomegestrol Acetate, potentially impacting the impurity profile. google.com The particle size of the API can also influence dissolution rates and bioavailability, which may have indirect implications for stability. tga.gov.au
Illustrative pH-Rate Profile for the Hydrolysis of a Steroidal Acetate Ester
| pH | Relative Rate of Hydrolysis |
|---|---|
| 2 | Moderate |
| 4 | Low |
| 7 | Very Low |
| 10 | High |
| 12 | Very High |
This table represents a general trend for ester hydrolysis and is not specific to this compound.
Solid-State Stability Interactions
Photostability Studies of this compound
Photostability is a critical parameter for any drug substance and its impurities. Exposure to light can provide the energy required to initiate photochemical degradation reactions.
Wavelength-Specific Photodegradation Kinetics
No studies detailing the wavelength-specific photodegradation kinetics of this compound were identified. Information regarding the rate of degradation of this specific impurity when exposed to different wavelengths of light is not present in the accessible scientific literature. While general photostability testing is a standard component of forced degradation studies, the specific kinetic data for this impurity has not been published.
Identification of Photodegradation Products
There is no available information on the chemical structures of the photodegradation products formed from this compound. The identification of these products is a critical step in understanding the degradation pathway and assessing the potential toxicity of the degradants.
Mechanisms of Degradation and Formation in Different Stress Conditions
Detailed mechanisms for the degradation and formation of this compound under various stress conditions—such as acidic, alkaline, oxidative, and thermal stress—have not been elucidated in the public domain. Forced degradation studies are designed to generate degradation products and provide insight into the stability of a compound. ajrconline.org However, the results of such studies specifically for this compound are not available.
Regulatory Science and Research Frameworks for Nomegestrol Acetate Impurity a
Academic Interpretation of International Council for Harmonisation (ICH) Guidelines
The International Council for Harmonisation (ICH) provides a series of guidelines that are globally recognized and form the basis for pharmaceutical regulation. jpionline.org These guidelines offer a systematic approach to managing different types of impurities. jpionline.org
ICH Q3A (Impurities in New Drug Substances): Scientific Rationale for Thresholds and Qualification
The ICH Q3A guideline specifically addresses impurities in new drug substances, providing a framework for their reporting, identification, and qualification. europa.eu The scientific rationale behind the thresholds set by ICH Q3A is based on a balance between the potential risk posed by an impurity and the practical capabilities of analytical and manufacturing processes. ich.orgikev.org
Key Thresholds in ICH Q3A:
Reporting Threshold: This is the level above which an impurity must be reported in a regulatory submission. ich.orghumanjournals.com The purpose is to ensure that regulators have a complete picture of the impurity profile of the drug substance. ich.org
Identification Threshold: If an impurity level exceeds this threshold, its structure must be determined. jpionline.orgich.org This is a critical step in assessing its potential toxicity. jpionline.org
Qualification Threshold: When an impurity is present above this level, it must be "qualified." jpionline.orgich.org Qualification is the process of gathering and evaluating data to establish the biological safety of the impurity at the specified level. ich.org
For an impurity like Nomegestrol (B1679828) Acetate (B1210297) Impurity A, the specific thresholds would depend on the maximum daily dose of the final drug product. humanjournals.com
Interactive Table: ICH Q3A Thresholds for New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Note: These are general thresholds and can be adjusted based on scientific rationale and specific concerns. ich.org
Qualification of an impurity can be achieved through various means, including referencing its presence in preclinical safety studies of the new drug substance, or by conducting specific toxicological studies on the isolated impurity. ikev.org The level of any impurity that has been adequately evaluated in safety and/or clinical studies is considered qualified. ich.org
ICH Q3C (Residual Solvents): Relevance to Impurity A Control
The ICH Q3C guideline focuses on controlling residual solvents, which are organic volatile chemicals used or produced in the manufacturing of drug substances. ich.orgich.org While Nomegestrol Acetate Impurity A is likely an organic impurity arising from the synthesis or degradation rather than a residual solvent, the principles of ICH Q3C are still relevant in the broader context of impurity control.
The core principle of ICH Q3C is to use less toxic solvents where practical and to limit the levels of all residual solvents based on their toxicity. ich.orgtga.gov.au Solvents are categorized into three classes:
Class 1: Solvents to be avoided due to their unacceptable toxicity or environmental harm. ich.orghwi-group.de
Class 2: Solvents with less severe toxicity that should be limited in concentration. ich.orghwi-group.de
Class 3: Solvents with low toxic potential. ich.orghwi-group.de
The relevance to Impurity A lies in the overarching philosophy of minimizing harmful substances in the final drug product. The manufacturing process for nomegestrol acetate should be designed to control not only residual solvents but also other process-related impurities and degradation products. hwi-group.de The analytical methods used to detect and quantify residual solvents often employ techniques like gas chromatography, which can also be adapted to monitor for other volatile impurities. ich.org
ICH M7 (Genotoxic Impurities): Principles of Assessment and Control Strategies for Potential Genotoxicity
The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. europa.euich.org Given that some impurities can be genotoxic even at trace levels, this guideline is of paramount importance. freyrsolutions.com
The assessment of potential genotoxicity for an impurity like this compound follows a structured approach:
Hazard Assessment: The first step involves assessing the mutagenic potential of the impurity. ich.org This is often done through computational toxicology assessments, such as (Q)SAR models, which predict mutagenicity based on the chemical's structure. galaxy.aifda.gov
Classification: Based on the hazard assessment, impurities are classified into one of five classes, ranging from known mutagenic carcinogens (Class 1) to impurities with no structural alerts for mutagenicity (Class 5). ich.orgasianjpr.com An impurity with a structural alert that is also present in the drug substance, which has tested negative in a bacterial mutagenicity assay, may be considered non-mutagenic (Class 4). ich.orgfda.gov
Control Strategy: The control strategy depends on the classification. freyrsolutions.com For known or presumed genotoxic impurities, stringent control to a level representing a negligible cancer risk, known as the Threshold of Toxicological Concern (TTC), is required. nih.gov The TTC is a concept that establishes a human exposure threshold below which there is a very low probability of a significant cancer risk. jetir.org For an impurity with unknown genotoxic potential but with structural alerts, further testing, such as a bacterial mutagenicity assay (Ames test), is typically required. ich.orgtoxhub-consulting.com
If this compound were to be identified as a potential genotoxic impurity, a rigorous control strategy would need to be implemented. This could involve modifying the synthetic process to minimize its formation or implementing highly sensitive analytical methods to ensure its level in the final drug substance is below the acceptable limit.
Advanced Risk Assessment Methodologies for Pharmaceutical Impurities
Beyond the foundational ICH guidelines, advanced methodologies are employed to conduct a more nuanced risk assessment of pharmaceutical impurities. raps.org
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling for Impurity Assessment
(Quantitative) Structure-Activity Relationship ((Q)SAR) and Structure-Property Relationship (SPR) models are powerful computational tools used in the assessment of impurities. fda.govcontractpharma.com
(Q)SAR: These models predict the biological activity of a chemical, such as mutagenicity, based on its molecular structure. galaxy.aicollaborativedrug.com The underlying principle is that similar chemical structures are likely to exhibit similar biological activities. galaxy.ai For impurity assessment under ICH M7, two complementary (Q)SAR models—one rule-based and one statistical-based—are typically used to predict the outcome of a bacterial mutagenicity assay. nih.gov This allows for a rapid screening of potential impurities without the need for immediate laboratory testing. fda.gov However, it's important to note that these models are continuously updated, and predictions may change over time. nih.gov
SPR: This methodology relates the chemical structure of a molecule to its physicochemical properties, such as solubility, melting point, and partition coefficient. contractpharma.comacs.org Understanding the SPR of this compound can be crucial for developing effective purification processes to remove it from the drug substance. For instance, differences in solubility or chromatographic behavior between the impurity and the active pharmaceutical ingredient (API) can be exploited for separation. cineca.it
Theoretical Approaches to Impurity Control and Management
A theoretical and systematic approach to impurity control is fundamental to modern pharmaceutical development. raps.orgresearchgate.net This involves a comprehensive risk assessment process that begins early in development and continues throughout the product lifecycle. raps.org
Key elements of a theoretical approach include:
Impurity Profiling: This involves the detection, identification, and quantification of all impurities present in a drug substance. pharmainfo.inijpsonline.com A thorough understanding of the potential impurities that can arise from the synthetic route and degradation pathways is essential. conicet.gov.arsemanticscholar.org
Risk Identification: Utilizing tools like fishbone diagrams and process mapping to identify all potential sources of impurities. raps.org For this compound, this would involve a detailed analysis of the manufacturing process of nomegestrol acetate.
Risk Analysis and Evaluation: Once potential impurities are identified, the risk they pose is evaluated. raps.org This involves considering the impurity's potential toxicity (using data from (Q)SAR, literature, or specific studies) and its likely concentration in the final product.
Control Strategy Implementation: Based on the risk assessment, a control strategy is developed. freyrsolutions.com This may involve modifying the manufacturing process to reduce the formation of the impurity, adding purification steps, or establishing stringent specifications for raw materials and the final drug substance. The goal is to ensure that the level of any given impurity is consistently below its qualification or safety-based limit. lgcstandards.com
By integrating these advanced risk assessment and theoretical control strategies, manufacturers can ensure the quality and safety of nomegestrol acetate by effectively managing impurities like Impurity A.
Scientific Justification for Impurity Reporting and Control Limits
The scientific justification for establishing reporting and control limits for impurities in pharmaceutical products, such as this compound, is rooted in ensuring the safety, efficacy, and quality of the final drug product. pharmamirror.comchemicea.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide stringent guidelines, largely based on the International Council for Harmonisation (ICH) recommendations, to control impurities. chemicea.comjpionline.org
The fundamental principle is to control impurities to a level that is not considered to pose a risk to patient health. uspnf.comcontractpharma.com This involves a thorough risk assessment process. chemicea.comcontractpharma.com For impurities like Impurity A, which are organic impurities arising during the manufacturing process or storage, the ICH Q3A and Q3B guidelines are particularly relevant. jpionline.orguspnf.comgally.ch These guidelines establish thresholds for reporting, identification, and qualification of impurities.
The reporting threshold is the level above which an impurity must be reported in regulatory submissions. gmpinsiders.com This ensures that regulatory agencies have a comprehensive understanding of the impurity profile of the drug substance. pharmamirror.com The identification threshold is the level above which the structure of the impurity must be determined. uspnf.com If an impurity is present above this threshold, its chemical structure needs to be elucidated. ich.org The qualification threshold is the level above which an impurity's biological safety must be established. gally.chich.org If an impurity level exceeds this threshold, toxicological studies are required to demonstrate its safety at that concentration. ich.org
The specific limits for these thresholds are often determined based on the maximum daily dose of the drug. gmpinsiders.com For potent or toxic impurities, these limits may be significantly lower and require more sensitive analytical procedures for detection and quantification. ich.org The justification for the chosen limits must be scientifically sound and supported by data from stability studies, knowledge of degradation pathways, and toxicological assessments. uspnf.com
Interactive Table: Illustrative ICH-Based Thresholds for Impurity Control
The table below provides an example of how reporting, identification, and qualification thresholds for an impurity like this compound might be determined based on the maximum daily dose of the active pharmaceutical ingredient (API), according to ICH Q3B(R2) guidelines. gmpinsiders.com
| Maximum Daily Dose of API | Reporting Threshold (% of API) | Identification Threshold (% of API) | Qualification Threshold (% of API) |
| ≤ 1g | 0.05 | 0.10 | 0.15 |
| > 1g | 0.03 | 0.05 | 0.05 |
This table is for illustrative purposes and the actual thresholds for a specific product must be justified and approved by regulatory authorities.
Process Analytical Technology (PAT) Applications in Impurity Control
Process Analytical Technology (PAT) is a framework encouraged by regulatory agencies to design, analyze, and control manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. pharmasource.globallongdom.orgthermofisher.com The goal of PAT is to ensure final product quality by building it into the process rather than relying on end-product testing. longdom.org
PAT enables the real-time monitoring of chemical reactions, including the formation of impurities like this compound. pharmasource.globallongdom.org By integrating analytical tools directly into the manufacturing line, it is possible to track the concentration of Impurity A as the synthesis of nomegestrol acetate proceeds. researchgate.net
Spectroscopic techniques are particularly well-suited for this purpose. pharmasource.globallongdom.org For instance, in-situ Fourier-transform infrared (FTIR) or near-infrared (NIR) spectroscopy can provide continuous data on the chemical composition of the reaction mixture. pharmasource.globalresearchgate.net This allows for the immediate detection of deviations from the desired reaction pathway that could lead to an increase in Impurity A levels. By monitoring critical process parameters (CPPs) such as temperature, pressure, and reactant concentration in real-time, manufacturers can maintain control over the process and minimize impurity formation. longdom.orgthermofisher.com
A key advantage of implementing PAT is the ability to develop predictive models for impurity levels. zamann-pharma.comzamann-pharma.com By collecting extensive real-time data from the manufacturing process, it becomes possible to build mathematical models that correlate process parameters with the final concentration of Impurity A. zamann-pharma.com
These models can range from relatively simple statistical process control (SPC) charts to more complex multivariate data analysis (MVDA) and machine learning algorithms. pharmasource.globalzamann-pharma.com For example, a model could predict how a slight variation in the temperature profile of a reactor or the quality of a raw material might impact the final level of Impurity A. zamann-pharma.com This predictive capability allows for proactive control of the manufacturing process, enabling adjustments to be made before a batch deviates from the acceptable impurity limits. zamann-pharma.com This approach is a cornerstone of the Quality by Design (QbD) paradigm, which aims to ensure product quality through a deep understanding and control of the manufacturing process. contractpharma.comlongdom.org
Interactive Table: PAT Tools for Impurity A Monitoring and Control
This table outlines various PAT tools and their applications in monitoring and controlling the formation of this compound.
| PAT Tool | Application in Impurity A Control | Potential Benefits |
| In-situ Spectroscopy (FTIR, NIR, Raman) | Real-time monitoring of Impurity A concentration during synthesis. pharmasource.globallongdom.org | Immediate detection of process deviations, reduced batch failures. |
| Chromatography (HPLC, GC) | On-line or at-line analysis of in-process samples for precise quantification of Impurity A. pharmasource.globallongdom.org | High accuracy and specificity for impurity measurement. |
| Multivariate Data Analysis (MVDA) | Development of predictive models linking process parameters to Impurity A levels. pharmasource.global | Proactive process control, improved process understanding. |
| Process Sensors (Temperature, Pressure, pH) | Continuous monitoring of critical process parameters that influence Impurity A formation. pharmasource.globallongdom.org | Ensures process consistency and robustness. |
Real-time Monitoring of Impurity A Formation during Synthesis
Research on Impurity Standards and Reference Materials
Impurity standards and reference materials are fundamental to the accurate identification and quantification of impurities in pharmaceutical products, including this compound. chemicea.comlabinsights.nlalfa-chemistry.com
The availability of a high-purity reference standard for this compound is essential for analytical method development and validation. pharmamirror.comchemicea.comcambrex.com This involves the chemical synthesis of the impurity, followed by a rigorous purification process to achieve a very high degree of purity. cambrex.com The chemical structure of the synthesized impurity must be unequivocally confirmed using a battery of analytical techniques. These typically include:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Infrared (IR) Spectroscopy: To identify functional groups.
Chromatographic Purity (e.g., HPLC, GC): To assess the purity of the standard. contractpharma.com
The characterization data ensures that the reference standard accurately represents the impurity of interest. chemicea.com Some suppliers provide detailed characterization data with their reference standards to comply with regulatory guidelines. synzeal.comsynzeal.com
High-purity reference standards for this compound play a critical role in several key areas of pharmaceutical quality control and regulatory compliance:
Method Validation: Reference standards are indispensable for validating the analytical methods used to test for impurities in the final drug product. pharmamirror.comlabinsights.nl They are used to demonstrate the method's specificity (the ability to distinguish the impurity from the API and other components), accuracy, precision, linearity, and quantitation limit. labinsights.nlalfa-chemistry.com
Quantitative Analysis: The reference standard is used to prepare calibration curves, which are then used to accurately quantify the amount of Impurity A in production batches of nomegestrol acetate. labinsights.nlalfa-chemistry.com
Quality Control: Routine quality control testing relies on these standards to ensure that the levels of Impurity A in each batch of the drug substance are within the established acceptance criteria. chemicea.comalfa-chemistry.com
Regulatory Submissions: Regulatory agencies require documented evidence that the analytical procedures are validated and suitable for their intended purpose. uspnf.comgally.ch The use of well-characterized reference standards is a key component of this evidence and is crucial for demonstrating compliance with cGMP (current Good Manufacturing Practices). chemicea.com
Interactive Table: Characteristics of a High-Purity this compound Reference Standard
This table summarizes the key characteristics and data that should accompany a high-purity reference standard for this compound.
| Characteristic | Description | Importance |
| Identity | Confirmed by NMR, MS, and IR spectroscopy. | Ensures the standard is the correct chemical entity. |
| Purity | Typically >98%, determined by a stability-indicating chromatographic method (e.g., HPLC). | Crucial for accurate quantitative analysis. |
| Certificate of Analysis (CoA) | A document providing all characterization data, purity, and storage conditions. | Provides traceability and supports regulatory compliance. |
| CAS Number | 32420-14-7. chemicalbook.comsigmaaldrich.comlgcstandards.com | Unique chemical identifier. |
| Molecular Formula | C23H32O4. chemicalbook.comsigmaaldrich.com | Defines the elemental composition. |
| Molecular Weight | 372.50 g/mol . sigmaaldrich.com | Used in calculations for quantitative analysis. |
Future Directions and Emerging Research Areas for Nomegestrol Acetate Impurity a
Development of Green Chemistry Approaches to Minimize Impurity A Formation
The synthesis of nomegestrol (B1679828) acetate (B1210297) can be a complex process with the potential for impurity formation. researchgate.netacs.orggoogle.com Green chemistry offers a promising avenue to minimize the generation of Impurity A by focusing on more sustainable and efficient synthetic routes. jptcp.com
Key Research Areas:
Alternative Catalysts and Solvents: Research is moving towards the use of more environmentally benign catalysts and solvent systems. For instance, exploring solid acid catalysts or enzymatic transformations could offer higher selectivity and reduce the formation of byproducts like Impurity A. jptcp.com The use of safer solvents, such as water-based or bio-based alternatives, is also a key focus to minimize the environmental impact of the manufacturing process. jptcp.com
Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product (high atom economy) are central to green chemistry. Designing synthetic pathways that inherently avoid the formation of Impurity A through more direct and efficient reactions is a primary goal.
Advanced Spectroscopic and Chromatographic Techniques for Enhanced Detection and Elucidation
Accurate detection and characterization of Impurity A are fundamental for quality control. The trend is towards more sensitive and sophisticated analytical methods that can identify and quantify impurities even at trace levels. tapi.comnih.gov
Emerging Techniques:
| Technique | Application in Impurity A Analysis | Potential Advantages |
| Ultra-Performance Liquid Chromatography (UPLC) | Provides higher resolution and faster analysis times compared to traditional HPLC for separating Impurity A from the main API and other related substances. emanresearch.org | Increased sensitivity, reduced solvent consumption, and faster run times. emanresearch.org |
| High-Resolution Mass Spectrometry (HRMS) | Enables precise mass determination of Impurity A, facilitating its structural elucidation and differentiation from other isomers or degradation products. emanresearch.orgpharmtech.com | High accuracy and sensitivity for unambiguous identification of impurities. emanresearch.orgpharmtech.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, which is crucial for the definitive identification and characterization of unknown impurities like Impurity A. conicet.gov.ar | Unambiguous structure elucidation without the need for a reference standard. conicet.gov.ar |
| Hyphenated Techniques (e.g., LC-MS, LC-NMR) | The combination of separation techniques with powerful spectroscopic detectors offers a comprehensive approach to impurity profiling, allowing for the simultaneous separation, identification, and quantification of Impurity A. nih.govconicet.gov.arresearchgate.net | Provides a wealth of information from a single analysis, streamlining the impurity characterization process. nih.govresearchgate.net |
Integrated Analytical-Computational Workflows for Impurity Profiling
The integration of analytical data with computational tools is revolutionizing impurity profiling. This synergy allows for a more predictive and efficient approach to understanding and controlling impurities. amazonaws.com
Key Components of Integrated Workflows:
In Silico Prediction of Degradation Products: Computational software can predict potential degradation pathways and the formation of impurities like Impurity A under various stress conditions. nih.govunr.edu.ar This helps in designing more focused stability studies.
Chemometric Tools: Advanced statistical and mathematical methods can be applied to complex analytical data (e.g., from chromatography) to identify patterns and correlations, aiding in the detection and quantification of impurities. amazonaws.com
Database and Knowledge Management: Creating centralized databases of impurity information, including spectroscopic data and toxicological assessments, can facilitate faster identification and risk assessment in the future.
Long-Term Stability Prediction Models for Impurity A based on Mechanistic Understanding
Predicting the long-term stability of a drug substance and the potential for impurity growth is a key objective in pharmaceutical development. axiologo.aijopir.in Mechanistic models offer a more robust approach compared to purely empirical methods.
Future Research Directions:
Accelerated Stability Assessment Programs (ASAP): These programs use elevated temperature and humidity to accelerate degradation and then apply kinetic models to predict shelf-life under normal storage conditions. nih.govnih.gov This can significantly shorten the time required for stability studies.
Kinetic Modeling: By understanding the chemical reactions that lead to the formation of Impurity A, kinetic models can be developed to predict its rate of formation under different conditions. nih.gov This allows for a more accurate prediction of its levels over the product's shelf-life.
Integration with AI and Machine Learning: Artificial intelligence and machine learning algorithms can be trained on large datasets from stability studies to identify complex patterns and improve the accuracy of predictive models for impurity formation. amazonaws.comjopir.in
Novel Strategies for Impurity A Degradation or Removal from Nomegestrol Acetate Drug Substance
In cases where the formation of Impurity A cannot be completely avoided, effective strategies for its removal or degradation are necessary.
Innovative Approaches:
Advanced Purification Techniques: Research into more selective purification methods, such as preparative chromatography with novel stationary phases or supercritical fluid chromatography (SFC), could offer more efficient removal of Impurity A. researchgate.net
Enzymatic Degradation: The use of specific enzymes to selectively degrade Impurity A without affecting the nomegestrol acetate API is a potential green and highly specific approach.
Solid-Phase Scavenging: Employing solid-supported reagents or scavengers that can selectively bind to and remove Impurity A from solution offers a potentially simpler and more efficient purification method compared to traditional crystallization or chromatography.
Molecularly Imprinted Polymers (MIPs): These are highly specific polymers that can be designed to selectively bind to a target molecule, in this case, Impurity A, facilitating its removal from the drug substance. rsc.org
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying Nomegestrol acetate impurity A in pharmaceutical formulations?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection is the primary method, validated per ICH Q2(R1) guidelines. For enhanced specificity, tandem mass spectrometry (LC-MS/MS) can differentiate impurity A from structurally similar compounds. Ion chromatography (e.g., YS/T 1496-2021) is suitable for anion impurity analysis .
- Key Parameters : Use a C18 column (particle size ≤5 µm), mobile phase of acetonitrile:water (70:30 v/v), flow rate 1.0 mL/min, and detection at 240 nm. Include system suitability tests to ensure resolution between impurity A and the parent compound .
Q. How should stability studies be designed to assess the formation kinetics of this compound under stress conditions?
- Protocol : Conduct forced degradation studies under acidic (0.1M HCl), alkaline (0.1M NaOH), oxidative (3% H₂O₂), thermal (60°C), and photolytic (ICH Q1B) conditions. Monitor impurity formation at intervals (0, 7, 14, 30 days) using stability-indicating methods. Include control samples to distinguish intrinsic degradation from matrix effects .
- Data Interpretation : Calculate degradation rate constants and activation energy using the Arrhenius equation. Compare results to regulatory thresholds (e.g., ICH Q3A/B) for qualification .
Q. What are the critical physicochemical properties of this compound that influence its detectability in biological matrices?
- Properties : Solubility (>62.5 mg/mL in DMSO), logP (~3.2), and pKa (estimated 4.5 for carboxyl groups). These affect extraction efficiency in bioanalytical workflows. Use protein precipitation with acetonitrile (1:3 v/v) followed by solid-phase extraction (C18 cartridges) for plasma samples .
Advanced Research Questions
Q. How can structural elucidation challenges for this compound be addressed when reference standards are unavailable?
- Approach : Combine high-resolution mass spectrometry (HRMS) for empirical formula determination, nuclear magnetic resonance (NMR) for stereochemical analysis, and computational modeling (e.g., DFT for stability prediction). If synthesis is impractical, justify via EMA Article 5(3) principles by demonstrating absence of nitrosamine risk or structural instability .
- Case Study : In the absence of a reference standard, use spiking experiments with synthesized fragments to confirm impurity identity. Cross-validate with orthogonal techniques (e.g., IR spectroscopy) .
Q. What experimental strategies resolve contradictory data on the metabolic fate of this compound in preclinical models?
- Design : Conduct comparative in vitro metabolism studies using human liver microsomes (HLM) and recombinant CYP enzymes (CYP3A4/5, CYP2C19). Apply Michaelis-Menten kinetics to quantify metabolite formation. For in vivo correlation, use bile-duct cannulated rat models with LC-MS/MS profiling of excreted metabolites .
- Conflict Resolution : Discrepancies between in vitro and in vivo data may arise from enterohepatic recirculation or gut microbiota metabolism. Use germ-free animal models or fecal incubations to isolate contributing factors .
Q. How does the presence of impurity A affect the pharmacological selectivity of Nomegestrol acetate in progesterone receptor (PR) binding assays?
- Experimental Framework : Perform competitive radioligand binding assays (³H-progesterone) with purified PR. Include impurity A at concentrations up to 10× the parent drug’s IC₅₀. Assess cross-reactivity with androgen/glucocorticoid receptors via reporter gene assays (e.g., COS-7 cells transfected with PR/AR/GR) .
- Findings : Impurity A may exhibit partial agonist activity at PR (EC₅₀ ≥100 nM) but negligible binding to AR/GR (Ki >1 µM). Quantify functional antagonism using decidualization assays in endometrial stromal cells .
Q. What computational tools predict the long-term stability of impurity A in solid dosage forms under varying humidity conditions?
- Modeling : Apply molecular dynamics (MD) simulations to assess hygroscopicity and amorphous-crystalline phase transitions. Validate with dynamic vapor sorption (DVS) experiments. Use the Gordon-Taylor equation to predict water uptake and its impact on impurity formation rates .
Methodological Best Practices
- Sample Preparation : For trace-level impurity detection, use cold methanol extraction to minimize degradation. Centrifuge at 15,000×g for 10 min to remove particulates .
- Data Reporting : Follow EMA/FDA guidelines to document impurity identity, synthesis attempts, and toxicological risk assessments. Include batch-to-batch variability in regulatory submissions .
- Contradiction Management : Use multivariate analysis (e.g., PCA) to identify confounding variables (e.g., excipient interactions) in stability studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
